N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of dibenzofurans and benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.
Synthesis of the Benzimidazole Moiety: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Nitration: The nitration of the benzimidazole moiety can be carried out using a mixture of nitric acid and sulfuric acid.
Thioether Formation: The final step involves the formation of the thioether linkage between the dibenzofuran and benzimidazole moieties. This can be achieved by reacting the methoxydibenzofuran with a thiol derivative of the nitrobenzimidazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups.
Reduction: The nitro group in the benzimidazole moiety can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or sulfoxides.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-amino-1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-hydroxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the combination of its methoxydibenzofuran and nitrobenzimidazole moieties. This unique structure may impart specific properties that are not present in similar compounds, such as enhanced reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S/c1-30-20-9-14-13-4-2-3-5-18(13)31-19(14)10-17(20)23-21(27)11-32-22-24-15-7-6-12(26(28)29)8-16(15)25-22/h2-10H,11H2,1H3,(H,23,27)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVPBHGOPVQHJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.